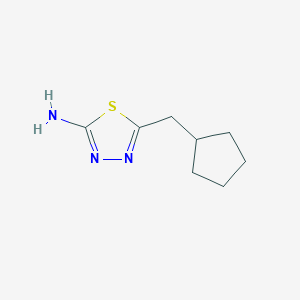

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

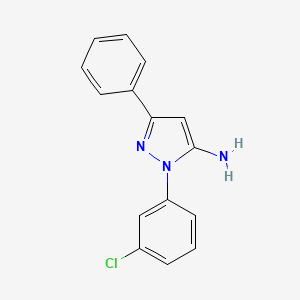

The compound “5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring at the 5-position is a cyclopentylmethyl group, which consists of a cyclopentane ring attached to the thiadiazole ring via a methylene (-CH2-) group12.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazol ring, followed by the attachment of the cyclopentylmethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis34.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the cyclopentylmethyl group. The thiadiazole ring is aromatic and contains a sulfur atom, which can participate in various chemical reactions56.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the cyclopentylmethyl group. The thiadiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions78.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the thiadiazole and cyclopentylmethyl groups. For example, the compound might exhibit some degree of polarity due to the presence of the nitrogen and sulfur atoms in the thiadiazole ring111213.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazol-2-amine family, has been explored in various chemical syntheses and structural analyses. Studies have demonstrated the synthesis of derivatives via cyclization reactions, highlighting the role of such compounds in the development of new chemical entities with potential biological activities. For instance, the synthesis and characterization of thiadiazole derivatives using single-crystal X-ray data and DFT studies reveal insights into their molecular structure and stability, suggesting their utility in further medicinal chemistry applications (Dani et al., 2013).

Antiproliferative and Antimicrobial Properties The 1,3,4-thiadiazole core, to which 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is related, has been extensively studied for its antiproliferative and antimicrobial properties. Research indicates that Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amines exhibit notable DNA protective ability and antimicrobial activity, with certain compounds showing strong activity against specific cancer cell lines and microbial strains, suggesting their potential in developing new therapeutic agents (Gür et al., 2020).

Ultrasound-Assisted Synthesis Innovations in the synthesis of 1,3,4-thiadiazol-2-amine derivatives, such as the application of ultrasound-assisted methods, have been explored to improve the efficiency of chemical reactions. These methods not only enhance the reaction rates but also offer a more sustainable approach to chemical synthesis by reducing reaction times and potentially lowering the environmental impact (Erdogan, 2018).

Heterocyclic Assembly and Biological Activity The synthesis of heterocyclic compounds based on 5-arylisoxazole and 1,3,4-thiadiazol-2-amines has been investigated, leading to the creation of novel heterocyclic assemblies with significant potential for biological activity. These assemblies are of interest due to their complex structures and the possibility of harboring unique pharmacological properties (Petkevich et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it14151617.

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in various chemical reactions or as a building block for the synthesis of more complex molecules1819.

Eigenschaften

IUPAC Name |

5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELHTTQQQDXIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402321 |

Source

|

| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

299935-39-0 |

Source

|

| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)